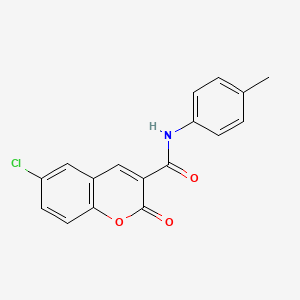
6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the empirical formula C13H11ClN2O . It is a solid substance . The SMILES string representation of this compound is O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . This indicates that the compound contains a carboxamide group (O=C(N…)), a chloro group (Cl), and a methylphenyl group (C(C=C1)=CC=C1C).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C13H11ClN2O), molecular weight (246.69), and its solid form . The compound’s SMILES string is O=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 .Applications De Recherche Scientifique
Crystal Structure and Conformation
The molecular structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including variants with chlorine substitution, have been extensively studied. These molecules are primarily planar and exhibit anti conformations with respect to the C—N rotamer of the amide. This cis geometry relative to the chromone ring and the carbonyl group of the amide provides insight into their potential interactions and stability in various applications (Gomes, Low, Cagide, & Borges, 2015).
Microwave-Assisted Synthesis and Biological Activity
Microwave-assisted synthesis techniques have been employed to create novel 2H-Chromene derivatives, including 6-chloro-2-oxo-2H-chromene-4-carbaldehyde. These compounds have shown remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting their potential in medical and pharmaceutical research (El Azab, Youssef, & Amin, 2014).
Anti-Cholinesterase Activity and Neuroprotective Effects
In Alzheimer's disease research, novel chromenones linked to the 1,2,3-triazole ring system have been synthesized and evaluated for their anti-ChE activity. Among these, certain compounds demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. These findings suggest potential therapeutic applications for neurodegenerative diseases (Saeedi et al., 2017).
Polymeric Applications
The synthesis of novel poly(coumarin-amide)s utilizing a monomer derived from 6,6'-methylenebis(2-oxo-2H-chromene-3-carboxylic acid) has been explored. These polymers exhibit good thermal properties and demonstrate potential in materials science, particularly in the development of photosensitive materials (Nechifor, 2009).
Antioxidant and Antibacterial Agents
Chromene derivatives, synthesized via a one-pot three-component protocol, have been studied for their antioxidant and antibacterial properties. This research underscores the importance of chromene compounds in developing new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Subbareddy & Sumathi, 2017).
Safety and Hazards
Orientations Futures
Given the limited information available on 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Studies on similar compounds suggest potential pharmacological activities , which could guide future investigations on this compound.
Propriétés
IUPAC Name |
6-chloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-2-5-13(6-3-10)19-16(20)14-9-11-8-12(18)4-7-15(11)22-17(14)21/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQHPFRIILYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

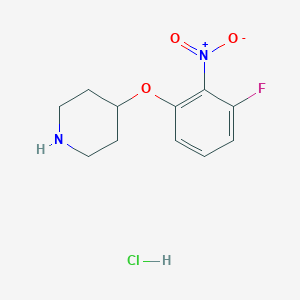
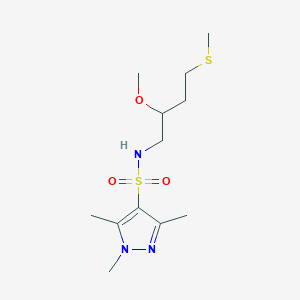
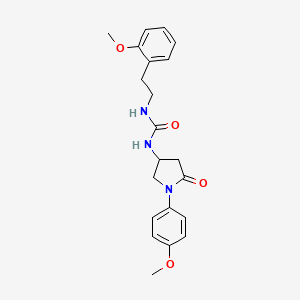
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
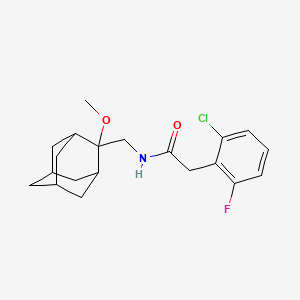

![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)
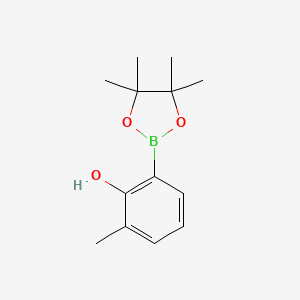
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)
![N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide](/img/structure/B2961510.png)
![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)
